2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
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Overview
Description
2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a chloro-substituted ethanone group attached to a pyrrolidine ring, which is further substituted with a cyclopropyl-methyl-amino group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Cyclopropyl-Methyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with cyclopropyl-methyl-amine under basic conditions.
Chlorination and Ethanone Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, and alcohols; solvents like dichloromethane or ethanol; mild heating.
Oxidation and Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride; solvents like tetrahydrofuran or ethanol.
Hydrolysis: Acidic or basic conditions; water or aqueous solvents.
Major Products Formed
Substitution Reactions: Substituted ethanone derivatives.
Oxidation and Reduction Reactions: Corresponding alcohols or reduced derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-{2-[(methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone: Similar structure but lacks the cyclopropyl group.
2-Chloro-1-{2-[(ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone: Similar structure with an ethyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl-methyl-amino group in 2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
IUPAC Name |
2-chloro-1-[2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-13(9-4-5-9)8-10-3-2-6-14(10)11(15)7-12/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKMDSLITYZBOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1C(=O)CCl)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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